molecular formula C9H9F3O B8534988 1-Ethoxy-3-(trifluoromethyl)benzene CAS No. 455-02-7

1-Ethoxy-3-(trifluoromethyl)benzene

Cat. No.: B8534988
CAS No.: 455-02-7
M. Wt: 190.16 g/mol
InChI Key: LCZDWPKGWXFANX-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring an ethoxy group (–OCH2CH3) at the 1-position and a trifluoromethyl (–CF3) group at the 3-position. The ethoxy group is an electron-donating substituent (via resonance), while the –CF3 group is a strong electron-withdrawing group, creating a unique electronic environment that influences reactivity, solubility, and applications in organic synthesis .

Molecular Formula: C9H9F3O
Molecular Weight: ~190.16 g/mol (calculated).
Key Features:

  • Ethoxy group enhances solubility in polar solvents compared to purely alkyl-substituted analogs.
  • –CF3 group increases thermal and chemical stability, common in agrochemicals and pharmaceuticals.

Properties

CAS No.

455-02-7

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-ethoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3

InChI Key

LCZDWPKGWXFANX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

1-Ethyl-3-(trifluoromethyl)benzene

Molecular Formula : C9H9F3
Molecular Weight : 174.16 g/mol .
Key Differences :

  • Substituent : Ethyl (–CH2CH3) instead of ethoxy (–OCH2CH3).
  • Electronic Effects : Ethyl is weakly electron-donating (inductive), while ethoxy is strongly donating (resonance).
  • Applications : Ethyl-substituted analogs are intermediates in pharmaceutical synthesis (e.g., anti-inflammatory agents) .

1-Methoxy-4-[(pentafluoropropyl)thio]benzene (3ba)

Molecular Formula : C10H7F8OS (estimated).
Key Differences :

  • Substituents : –SC2F5 (electron-withdrawing) at 4-position and methoxy (–OCH3) at 1-position.
  • Challenges : Synthesis produces branched side products (e.g., 1-methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene) due to steric and electronic effects of fluorinated groups, complicating purification .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

Molecular Formula : C8H5ClF4O
Molecular Weight : 228.57 g/mol .
Key Differences :

  • Substituents : Chloro (–Cl) and fluoro (–F) at 1- and 2-positions, respectively.
  • Reactivity : Multiple electron-withdrawing groups (–CF3, –Cl, –F) deactivate the ring, directing electrophilic attacks to the methoxy-substituted position.

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Molecular Formula : C9H9F3O2
Molecular Weight : 206.16 g/mol .
Key Differences :

  • Substituent : Methoxymethoxy (–OCH2OCH3) at 1-position.
  • Applications : Used as a protecting group in organic synthesis due to its stability under acidic conditions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects Applications
1-Ethoxy-3-(trifluoromethyl)benzene C9H9F3O 190.16 –OCH2CH3, –CF3 Activating (–OCH2CH3), Deactivating (–CF3) Intermediate in fluorinated compound synthesis
1-Ethyl-3-(trifluoromethyl)benzene C9H9F3 174.16 –CH2CH3, –CF3 Weakly activating (–CH2CH3), Deactivating (–CF3) Pharmaceuticals
1-Methoxy-4-[(pentafluoropropyl)thio]benzene C10H7F8OS ~298.22 –OCH3, –SC2F5 Deactivating (–SC2F5) Materials science (difficult purification due to fluorination)
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C8H5ClF4O 228.57 –Cl, –F, –OCH3, –CF3 Strongly deactivating Agrochemicals
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene C9H9F3O2 206.16 –OCH2OCH3, –CF3 Activating (–OCH2OCH3), Deactivating (–CF3) Protecting groups in synthesis

Research Findings and Trends

Synthetic Challenges : Fluorinated substituents (–CF3, –SC2F5) often lead to side products with similar physical properties, complicating isolation .

Electronic Effects : The interplay between electron-donating (e.g., –OCH2CH3) and withdrawing (–CF3) groups directs regioselectivity in electrophilic substitutions. For example, –CF3 groups meta-direct incoming electrophiles, while –OCH2CH3 activates the ring ortho/para positions .

Applications :

  • Ethoxy and methoxy derivatives are preferred in chromatographic derivatization due to enhanced polarity and detection sensitivity . –CF3-containing aromatics are pivotal in drug design for improved metabolic stability .

Q & A

Q. What are the common synthetic routes for 1-Ethoxy-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, trifluoromethylation can be achieved using CF₃Cu reagents under inert atmospheres (N₂/Ar) to prevent side reactions . Ethoxy group introduction may involve Williamson ether synthesis with ethyl bromide and a phenolic intermediate. Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF for polar intermediates) is critical for yield enhancement. Catalysts like AlCl₃ (for Friedel-Crafts) or phase-transfer agents (for biphasic systems) are often employed .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • GC-MS : To assess purity and detect volatile byproducts.
  • ¹H/¹⁹F NMR : Characteristic shifts include δ ~1.4 ppm (triplet, -OCH₂CH₃), δ 4.0–4.5 ppm (quartet, -OCH₂), and δ -60 to -65 ppm (¹⁹F, -CF₃) .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and 1100–1150 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating electronic properties and regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The -CF₃ group is a strong electron-withdrawing meta-director. Computational studies (DFT) reveal it reduces electron density at the meta position, favoring electrophilic attack at the para position relative to the ethoxy group. Substituent effects can be quantified via Hammett σ constants (σₘ for -CF₃ ≈ 0.43) . Experimental validation includes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to assess product distribution via HPLC or XRD .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylation under varying catalytic conditions?

  • Methodological Answer : Discrepancies often arise from catalyst choice (e.g., CuI vs. Pd catalysts) or solvent effects. Systematic studies using Design of Experiments (DoE) can isolate variables:
  • Catalyst Screening : Compare Cu-mediated vs. photoredox catalysis for C-F bond formation.
  • Solvent Optimization : Test polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate stability.
  • Troubleshooting : Monitor reaction progress via in-situ IR or LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Focus on substituent engineering:
  • Para-Substitution : Introduce electron-donating groups (e.g., -NH₂) to balance -CF₃’s electron-withdrawing effects.
  • Click Chemistry : Use azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., enzymes in agrochemical pathways) .

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